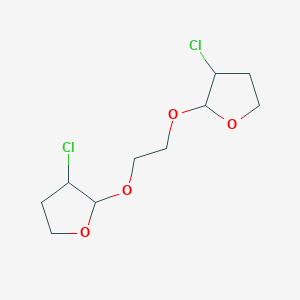

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane

Description

Properties

CAS No. |

90943-86-5 |

|---|---|

Molecular Formula |

C10H16Cl2O4 |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

3-chloro-2-[2-(3-chlorooxolan-2-yl)oxyethoxy]oxolane |

InChI |

InChI=1S/C10H16Cl2O4/c11-7-1-3-13-9(7)15-5-6-16-10-8(12)2-4-14-10/h7-10H,1-6H2 |

InChI Key |

BWYWMWHEPZGAPA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1Cl)OCCOC2C(CCO2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Chlorotetrahydrofuran Intermediate

The key intermediate, 3-chlorotetrahydrofuran, is synthesized through a ring-closure reaction starting from 3,4-dichlorobutan-1-ol. This process is critical as it sets the stage for the formation of the bis-ether compound.

Starting Material: 3,4-Dichlorobutan-1-ol, obtained by chlorination of 3-buten-1-ol, which itself is prepared by reacting propylene with aqueous formaldehyde in the presence of silica sand at elevated temperatures (250°-350° C) and high pressure (50-800 atmospheres) under oxygen-free conditions.

Ring Closure Reaction: The 3,4-dichlorobutan-1-ol is treated with an aqueous or alcoholic solution of a Group IA or IIA base (commonly sodium hydroxide or calcium hydroxide) at temperatures ranging from 25° to 200° C and pressures from atmospheric to 50 psia, also in the absence of oxygen. The base is added in an amount sufficient to maintain the pH between 6 and 8, typically about 1.1 equivalents per mole of 3,4-dichlorobutan-1-ol.

Reaction Conditions: The reaction is preferably conducted at low temperatures (0°-50° C) to minimize side reactions, with a high chloride ion concentration (using calcium chloride or sodium chloride) to suppress hydroxyl group side reactions.

Outcome: This step yields 3-chlorotetrahydrofuran, often accompanied by minor amounts of 2,3-dihydrofuran and 2,5-dihydrofuran byproducts. The 3-chlorotetrahydrofuran can be isolated by distillation, exploiting its higher density and low water solubility to separate it from aqueous layers.

Yields: Reported yields for 3-chlorotetrahydrofuran range from 66% to 94.5% depending on reaction conditions and purification methods.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 0° - 50° C | Lower temperatures preferred |

| Pressure | Atmospheric to 50 psia | Oxygen-free environment |

| Base | NaOH or Ca(OH)2 | 1.0 - 2.0 equivalents, ~1.1 preferred |

| pH | 6 - 8 | Maintained during reaction |

| Chloride Ion Source | CaCl2 or NaCl | Saturated solution to minimize side reactions |

| Yield of 3-chlorotetrahydrofuran | 66% - 94.5% | Depends on reaction and purification |

Synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane

Following the preparation of 3-chlorotetrahydrofuran, the bis-ether compound is synthesized by linking two 3-chlorotetrahydrofuran units via an ethane backbone through ether bonds.

General Strategy: The 3-chlorotetrahydrofuran units are functionalized to introduce reactive sites (typically hydroxyl groups at the 2-position of the tetrahydrofuran ring) that can undergo etherification with ethylene derivatives.

Etherification Methods: Common approaches include:

Nucleophilic Substitution: Reacting 3-chlorotetrahydrofuran derivatives with ethylene glycol or ethylene oxide under controlled conditions to form the bis-ether linkage.

Use of Chlorinated Ethane Derivatives: Employing 1,2-dichloroethane or related compounds as electrophilic linkers to react with the nucleophilic oxygen atoms of 3-chlorotetrahydrofuran.

Catalysts and Conditions: Acid or base catalysis may be employed to facilitate the ether bond formation, with temperature and solvent choice optimized to maximize yield and minimize side reactions.

Purification: The final product is purified by standard organic chemistry techniques such as distillation, recrystallization, or chromatography to achieve high purity.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product/Outcome | Yield/Notes |

|---|---|---|---|

| 1. Formation of 3-buten-1-ol | Propylene + aqueous formaldehyde + silica sand, 250°-350°C, 50-800 atm, no oxygen | 3-buten-1-ol | High yield, commercial process |

| 2. Chlorination | 3-buten-1-ol + chlorine + NaCl or CaCl2, 0°-50°C, 5-50 psia, no oxygen | 3,4-dichlorobutan-1-ol | Controlled chlorination |

| 3. Ring closure | 3,4-dichlorobutan-1-ol + NaOH or Ca(OH)2, 25°-200°C, atmospheric to 50 psia, pH 6-8 | 3-chlorotetrahydrofuran + dihydrofurans | 66-94.5% yield |

| 4. Etherification | 3-chlorotetrahydrofuran + ethylene derivative, acid/base catalyst, optimized temp/solvent | This compound | Purified product |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the chlorotetrahydrofuran groups to tetrahydrofuran groups.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of bis-substituted ethane compounds, highlighting their structural features, properties, and applications based on the provided evidence:

Key Comparative Insights

Functional Group Influence: Chlorinated Derivatives: Compounds like 1,2-Bis(2-chloroethoxy)ethane and 1,2-Bis(dichlorophosphino)ethane exhibit high reactivity due to electron-withdrawing Cl groups, making them useful in crosslinking or catalysis . In contrast, fluorinated analogs (e.g., 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane) prioritize chemical inertness and stability . Phosphorus-Containing Derivatives: Bis-phosphino ethanes (e.g., dicyclohexylphosphino or dichlorophosphino variants) serve as ligands in transition metal catalysis, with air-sensitive properties necessitating inert handling .

Thermal and Flame-Retardant Properties: 1,2-Bis(pentabromophenyl)ethane significantly reduces heat release rates in composites (total heat release reduced by ~30% in wood-plastic systems), outperforming metal hydroxides . Nitrophenoxy-substituted ethanes (e.g., 1,2-Bis(4-nitrophenoxy)ethane) enhance thermal stability in polyimides, critical for aerospace and electronics applications .

Purity and Commercial Availability: Most bis-substituted ethanes are available at ≥95% purity, with 1,2-Bis(2-chloroethoxy)ethane and 1,2-Bis(4-nitrophenoxy)ethane marketed as high-purity reagents (97–99%) for precision applications .

Biological Activity

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two tetrahydrofuran moieties linked by an ether bond. The presence of chlorine substituents enhances its reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, influencing various signaling pathways.

- Modulation of Immune Responses : Similar compounds have been shown to act as agonists for the stimulator of interferon genes (STING), which plays a crucial role in innate immunity. This pathway is critical in the body's response to infections and tumors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various tumor cell lines. For instance, tetrahydrofuran-containing acetogenins have shown potent toxicity against a broad range of tumors .

- Antiviral Properties : The compound's ability to activate STING may enhance antiviral responses by inducing type I interferons, which are crucial for controlling viral infections .

Case Studies

-

Antitumor Efficacy in Preclinical Models

- A study evaluated the antitumor efficacy of this compound in murine models. The compound significantly reduced tumor size and improved survival rates compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

-

Immunomodulatory Effects

- In vitro studies demonstrated that the compound enhanced the production of pro-inflammatory cytokines in immune cells, suggesting a role in modulating immune responses.

- Animal studies indicated that treatment with the compound led to increased activation of dendritic cells and T-cells, enhancing the overall immune response .

Safety and Toxicology

While preliminary data suggest promising biological activities, safety assessments are crucial. The compound's chlorinated structure raises concerns regarding potential toxicity. Further studies are needed to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.